2,2-Bis-(4-cyanatophenyl)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646242. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZMUXQJTGRNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25722-66-1 | |
| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60893753 | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |
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Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1156-51-0, 25722-66-1 | |
| Record name | Bisphenol A dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(4-cyanophenyl)propane | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-isopropylidenediphenyl dicyanate | |
| Source | European Chemicals Agency (ECHA) | |
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The Significance of Cyanate Esters in High Performance Polymer Systems
Cyanate (B1221674) esters (CE) are a distinguished class of thermosetting resins renowned for their superior performance characteristics. rsc.org Upon curing, these monomers undergo a cyclotrimerization reaction, forming a highly cross-linked network of triazine rings. researchgate.net This structure imparts a unique combination of desirable properties, including:
High Thermal Stability: The stable triazine and benzene (B151609) ring structures confer excellent resistance to high temperatures. researchgate.netdakenchem.com
Low Dielectric Properties: The low polarity of the polycyanurate network results in a low dielectric constant (Dk) and dissipation factor (Df), which are critical for high-frequency electronic applications. researchgate.netpolymerinnovationblog.com
Low Moisture Absorption: Cyanate ester resins exhibit minimal water uptake, contributing to their dimensional stability and performance in humid environments. dakenchem.comresearchgate.net
Inherent Fire Retardancy: The chemical structure of cyanate esters contributes to their fire-resistant properties. rsc.org
Processability: Their processing characteristics are often comparable to those of epoxy resins, allowing for versatile manufacturing techniques. rsc.org
These attributes make cyanate ester-based polymers highly sought after for applications in aerospace, defense, electronics, and transportation, where materials are subjected to extreme conditions. researchgate.net
The Research Trajectory of 2,2 Bis 4 Cyanatophenyl Propane Badcy Studies
The journey of BADCy from its initial development to its current status as a key high-performance monomer has been marked by significant research and innovation. Commercialized in the late 1970s, bisphenol A dicyanates were first utilized in high-performance circuit boards. polymerinnovationblog.com Early research focused on addressing challenges such as moisture stability, which was improved by blending BADCy with epoxy resins. polymerinnovationblog.com
Throughout the 1980s and 1990s, the development of new cyanate (B1221674) ester monomers expanded the performance envelope of these materials. polymerinnovationblog.com A notable advancement was the creation of a bicyclopentadiene-containing dicyanate, which offered enhanced electrical and mechanical properties along with improved processability. polymerinnovationblog.com
A primary focus of research has been to mitigate the inherent brittleness of polycyanurate networks, which results from their high glass transition temperatures (Tg) and highly aromatic structures. polymerinnovationblog.compolymerinnovationblog.com Strategies to enhance toughness have included blending with other polymers like epoxies and bismaleimides, as well as incorporating toughening agents such as core/shell rubbers and thermoplastics. polymerinnovationblog.comresearchgate.net
More recent research has explored the creation of self-reinforced composites by dispersing BADCy resin microparticles within a BADCy prepolymer matrix. This approach has shown remarkable improvements in tensile strength, flexural strength, compressive strength, and impact strength compared to the neat resin. mdpi.com
The synthesis of BADCy itself is a well-established process, typically involving the reaction of bisphenol A with cyanogen (B1215507) bromide in the presence of a base like triethylamine (B128534). prepchem.com
Academic Relevance and Future Research Directions for Polycyanurate Networks
Established Synthetic Routes for this compound Monomer
This compound, also known as bisphenol A dicyanate (BPA-dC), is a crucial monomer in the production of high-performance cyanate ester resins. These resins are valued for their exceptional thermal stability, low dielectric constants, and minimal moisture absorption, making them indispensable in the aerospace, electronics, and automotive industries. dakenchem.comwikipedia.org The synthesis of the BPA-dC monomer is primarily achieved through the reaction of bisphenol A with a cyanogen (B1215507) halide. dakenchem.com
Reaction of Bisphenol A with Cyanogen Halides
The most common and established method for synthesizing this compound involves the reaction of bisphenol A with a cyanogen halide, such as cyanogen bromide or cyanogen chloride, in the presence of a base. dakenchem.comprepchem.com This reaction is typically carried out in an organic solvent.
The fundamental reaction proceeds as follows: The hydroxyl groups of bisphenol A react with the cyanogen halide, leading to the formation of cyanate ester groups. A tertiary amine, like triethylamine (B128534), is commonly used as a base to neutralize the hydrogen halide byproduct formed during the reaction. google.com
A typical synthesis process involves dissolving bisphenol A in a suitable solvent, such as acetone (B3395972) or butanone, and then cooling the solution. prepchem.comgoogle.com The cyanogen halide is then added, followed by the slow addition of the base while maintaining a low temperature to control the reaction. prepchem.comgoogle.com After the reaction is complete, the resulting salt (e.g., triethylamine hydrochloride) is filtered off, and the solvent is removed to yield the crystalline this compound monomer. prepchem.com
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of the final this compound monomer are highly dependent on the reaction conditions. Key parameters that are carefully controlled include temperature, solvent, and the molar ratio of reactants.
Table 1: Key Parameters for Optimizing Synthesis
| Parameter | Condition | Rationale |
| Temperature | -10°C to 10°C | Low temperatures are crucial to suppress undesirable side reactions, such as the formation of carbamates. google.comgoogle.com |
| Solvent | Acetone, Butanone, Tetrahydrofuran | The choice of solvent influences the solubility of reactants and byproducts, affecting reaction rate and product isolation. prepchem.comgoogle.comgoogle.com |
| Base | Triethylamine | A tertiary amine acts as an effective acid scavenger without interfering with the primary reaction. google.com |
| Molar Ratio | Bisphenol A : Cyanogen Halide : Base (e.g., 1 : 2.2-3.0 : 3-4) | An excess of the cyanogen halide and base is often used to ensure complete conversion of the bisphenol A. google.com |
By carefully controlling these conditions, purities of approximately 95% and yields around 76% can be achieved. prepchem.com Further purification can be accomplished through recrystallization.
Prepolymerization Strategies and Formation of Oligomers
For many applications, the crystalline monomer of this compound is converted into a prepolymer or oligomeric form. This prepolymer is often a viscous liquid or a solution, which offers significant advantages in processing, particularly for composite manufacturing. dakenchem.comgoogle.com
Controlled Prepolymerization Techniques and Processing Window Considerations
Controlled prepolymerization involves heating the monomer to a specific temperature for a defined period to induce partial polymerization. This process increases the viscosity and modifies the handling characteristics of the resin.
A common technique involves heating the bisphenol A dicyanate monomer under negative pressure to a temperature of around 120°C. google.com The reaction is monitored by measuring the refractive index of the mixture. google.com Once the desired refractive index is reached, the reaction is stopped by cooling and often diluted with a solvent like butanone to achieve the desired viscosity for processing. google.com
The processing window of cyanate ester resins is a critical consideration. It is influenced by factors such as the degree of prepolymerization and the presence of catalysts. The goal is to have a material that remains at a low viscosity long enough for impregnation of fibers or for filling molds before the rapid cross-linking (gelation) process begins. osti.govosti.gov The prepolymerization step effectively widens this processing window by starting with a material that is already partially advanced, allowing for better control over the curing process.
Characterization of Prepolymer Structures
The structure of the prepolymers consists of a mixture of the monomer, dimers, trimers, and other small oligomers. The primary reaction during prepolymerization is the cyclotrimerization of the cyanate groups to form triazine rings.
Table 2: Techniques for Characterizing Prepolymer Structures
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Monitors the disappearance of the cyanate (-O-C≡N) stretching vibration and the appearance of the triazine ring absorption, indicating the extent of cure. |
| Differential Scanning Calorimetry (DSC) | Determines the residual heat of reaction, which is inversely proportional to the degree of prepolymerization. It also helps in determining the glass transition temperature (Tg) of the cured material. osti.gov |
| Rheometry | Measures the viscosity of the prepolymer as a function of temperature and time, providing crucial information about the processing window. |
| Size Exclusion Chromatography (SEC) | Characterizes the molecular weight distribution of the oligomers in the prepolymer. researchgate.net |
These characterization techniques are essential for ensuring the quality and consistency of the prepolymer, which directly impacts the properties of the final cured thermoset material. The formation of these oligomeric structures is a key step in tailoring the properties of cyanate ester resins for specific high-performance applications.
Fundamental Cyclotrimerization of Cyanate Ester Groups to Triazine Rings
The cornerstone of BADCPS polymerization is the cyclotrimerization reaction, where three cyanate (-OCN) functional groups react to form a stable six-membered triazine ring. benchchem.commdpi.com This reaction is responsible for the network buildup and the development of the thermoset properties of the material.
The formation of triazine rings from cyanate ester groups follows a step-growth polymerization mechanism. benchchem.com This process involves a series of individual reactions between the cyanate groups. The reaction can be initiated by impurities such as phenols or water, or by the addition of catalysts. researchgate.netmdpi.com The generally accepted mechanism, in the absence of a catalyst, is initiated by the reaction of a cyanate group with a co-catalytic species, often a hydroxyl-containing impurity like residual phenols from the monomer synthesis. mdpi.comresearchgate.net This initial reaction forms an intermediate imidocarbonate. researchgate.net This intermediate is highly reactive and subsequently reacts with two other cyanate ester groups in a stepwise fashion to form the stable triazine ring. researchgate.netresearchgate.net Each step involves the addition of a cyanate group to the growing intermediate, leading to the eventual cyclization and formation of the cross-linked network.
Temperature is a critical parameter in the cyclotrimerization of BADCPS. The reaction is thermally activated, with typical curing temperatures ranging from 150°C to 250°C. benchchem.com Higher temperatures increase the reaction rate, leading to faster network formation. However, excessively high temperatures can lead to side reactions and potentially degrade the polymer. The presence of catalysts, such as transition metal complexes or organometallic compounds, can significantly lower the curing temperature, often by 30–50°C, and accelerate the reaction rate. benchchem.comresearchgate.net The purity of the monomer is also a significant factor; residual phenols or moisture can act as initiators and affect the initial reaction kinetics. researchgate.netrsc.org Therefore, controlling the temperature profile and the concentration of impurities or catalysts is essential for achieving a well-defined and reproducible curing process.
Kinetic Studies of this compound Polymerization
The kinetics of BADCPS polymerization are extensively studied to understand and predict the curing behavior, optimize processing cycles, and ensure desired material properties. Various analytical techniques and kinetic models are employed for this purpose.
Differential Scanning Calorimetry (DSC) is a primary tool for investigating the polymerization kinetics of BADCPS. polymerinnovationblog.com It measures the heat flow associated with the exothermic cyclotrimerization reaction as a function of time or temperature.
Isothermal DSC analysis involves holding the sample at a constant temperature and monitoring the heat flow over time. polymerinnovationblog.comnetzsch.com From the resulting exotherm, the rate of conversion (da/dt) and the degree of conversion (α) can be determined. polymerinnovationblog.com Isothermal DSC experiments are crucial for understanding the reaction mechanism at a specific processing temperature and for developing kinetic models. dtic.milresearchgate.net
The total heat of reaction (ΔH_total), which is proportional to the total number of cyanate groups reacted, can be determined by integrating the area under the DSC curve. The degree of conversion (α) at any given time or temperature is then calculated as the ratio of the heat evolved up to that point (ΔH_t) to the total heat of reaction.
Table 1: Representative Data from Non-Isothermal DSC of a Cyanate Ester Resin
| Heating Rate (°C/min) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |
|---|---|---|
| 2.5 | 210 | 350 |
| 5 | 225 | 352 |
| 10 | 240 | 348 |
| 20 | 255 | 351 |
Note: This table presents illustrative data and actual values may vary depending on the specific formulation and experimental conditions.
To quantitatively describe the polymerization kinetics, various mathematical models are fitted to the experimental DSC data. The choice of model depends on the complexity of the reaction mechanism.
n-th order model: This is one of the simplest models, assuming the reaction rate is proportional to the concentration of unreacted species raised to a power 'n' (the reaction order). researchgate.net While simple, it often fails to accurately describe the entire curing process of BADCPS, which exhibits more complex behavior. researchgate.net
Autocatalytic models: The polymerization of BADCPS often shows autocatalytic behavior, where a product of the reaction (the triazine ring or an intermediate) catalyzes the reaction itself. mdpi.comresearchgate.net This leads to a sigmoidal conversion curve, where the reaction rate is initially slow, accelerates to a maximum, and then slows down as the reactants are consumed. The Kamal-Sourour model is a widely used autocatalytic model that combines an n-th order reaction with an autocatalytic term and has been shown to provide a good fit for the curing of many thermosets, including cyanate esters. researchgate.netnetzsch.complymouth.ac.ukresearchgate.net
Avrami model: Originally developed to describe the kinetics of crystallization in solids, the Avrami equation has been adapted to model the curing of some thermosetting resins. doaj.orgwikipedia.org It is particularly useful for describing processes that involve nucleation and growth, which can be analogous to the formation and growth of cross-linked domains in the polymer network. mdpi.comdoaj.org However, its applicability to the entire curing process of BADCPS can be limited. researchgate.net
The validation of these models involves comparing the predicted conversion and reaction rate curves with the experimental data obtained from DSC. plymouth.ac.uk A good kinetic model should accurately describe the curing behavior over a range of temperatures and heating rates.
Table 2: Common Kinetic Models and Their General Form
| Model | Rate Equation (dα/dt) | Key Parameters |
|---|---|---|
| n-th order | k(T)(1-α)^n | k (rate constant), n (reaction order) |
| Kamal-Sourour | (k₁(T) + k₂(T)α^m)(1-α)^n | k₁, k₂ (rate constants), m, n (reaction orders) |
| Avrami | k(T)n(1-α)[-ln(1-α)]^((n-1)/n) | k (rate constant), n (Avrami exponent) |
Note: k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation.
Gelation is a critical point in the curing process where the polymer transforms from a viscous liquid to an elastic solid (a gel). polymerinnovationblog.com This occurs when a continuous network of cross-linked molecules spans the entire system. For BADCPS, gelation is a direct consequence of the cyclotrimerization reaction.
The conversion at the gel point (α_gel) is a key parameter. For the cyclotrimerization of a bifunctional monomer like BADCPS, theoretical calculations based on Flory-Stockmayer theory predict a gel point conversion of approximately 50-60%. benchchem.com However, experimental studies have sometimes reported higher conversion values at the gel point, which can be attributed to factors like intramolecular cyclization (the formation of small, non-network-forming rings) and diffusion control at later stages of the reaction. capes.gov.br
Transition from Kinetically-Controlled to Diffusion-Controlled Regimes
The polymerization of BADCy, like many thermosetting resins, does not proceed at a uniform rate throughout the entire conversion process. The reaction transitions from a kinetically-controlled state to a diffusion-controlled state as the polymer network develops.
Initially, the polymerization rate is governed by the chemical kinetics of the cyclotrimerization reaction. acs.org In this phase, the monomer and growing polymer chains have sufficient mobility, and the reaction rate is primarily dependent on the concentration of reactive groups and the temperature. acs.org Theoretical models based on complete kinetic control assume that all functional units have equal physical reactivity, regardless of the size of the molecule they are attached to. acs.org
However, as the reaction progresses, the viscosity of the system increases dramatically. The formation of a three-dimensional polymer network leads to gelation, which occurs when approximately 60% of the cyanate groups have been converted to triazine rings. benchchem.com Beyond this point, the mobility of the reacting species becomes severely restricted. The reaction rate is no longer limited by the inherent reactivity of the functional groups but by the rate at which they can diffuse through the increasingly rigid matrix to encounter each other. researchgate.net This shift marks the transition to a diffusion-controlled regime. This phenomenon is a critical consideration in processing, as the reaction can slow significantly or even vitrify, preventing full conversion under the initial curing conditions. researchgate.net
Catalytic Effects on this compound Polymerization
Catalysts are crucial in the industrial processing of BADCy resins, as they significantly lower the curing temperature and shorten the reaction time. benchchem.com The cyclotrimerization can be effectively accelerated by various substances, including transition metal complexes, co-catalyst systems, and even inorganic or polymeric species.
Role of Transition Metal Complexes (e.g., Cobalt(III) Acetylacetonate, Copper(II) Catalysts)
Transition metal complexes are the most common and effective catalysts for the cyclotrimerization of cyanate esters. wikipedia.orgpolymerinnovationblog.com Metal acetylacetonates (AcAc) and metal octoates are frequently used, with cobalt, copper, and manganese being popular choices. polymerinnovationblog.comresearchgate.net
The catalytic mechanism involves the coordination of the metal ion with the cyanate group. researchgate.net This interaction increases the polarization of the O-C≡N triple bond, making it more susceptible to nucleophilic attack and facilitating the formation of the triazine ring. researchgate.net The effectiveness of the catalysis depends on the nature of the metal ion, its charge, and the surrounding ligands. researchgate.net
Cobalt(III) Acetylacetonate [Co(acac)₃]: This is a highly effective catalyst for BADCy polymerization. polymerinnovationblog.combenchchem.com
Copper(II) Catalysts: Copper compounds, such as copper(II) acetylacetonate [Cu(acac)₂] and copper oxides, also demonstrate significant catalytic activity. polymerinnovationblog.comresearchgate.netuv.es Studies have shown that the curing exotherm of BADCy is drastically affected by the presence of copper oxides. researchgate.net The addition of Cu(II)-acac can lower the thermal polymerization peak of an epoxy/BADCy hybrid from 244°C to 212°C. mdpi.com A novel catalyst system using Copper (II) oxalate with 1,5-pentanediol has been shown to reduce the curing temperature from 400°C to 250°C and the curing time from eight to four hours. scientific.net
The table below summarizes the effect of selected transition metal catalysts on the curing temperature of BADCy.
| Catalyst System | Curing Temperature Reduction | Reference |
| Cobalt(III) Acetylacetonate + Phenolic Modifier | Curing time reduced from 8 to 3 hours at 200°C | benchchem.com |
| Copper(II) Acetylacetonate | Lowered polymerization peak from 244°C to 212°C in epoxy blend | mdpi.com |
| Copper(II) Oxalate / 1,5-pentanediol | Reduced curing temperature from 400°C to 250°C | scientific.net |
Co-Catalyst Systems and Catalytic Activity Enhancement (e.g., Phenols)
The activity of transition metal catalysts can be significantly enhanced by the use of co-catalysts, which are typically active hydrogen-containing compounds like phenols or their derivatives (e.g., nonylphenol). polymerinnovationblog.comuv.es
The generally accepted mechanism involves the initial reaction of the phenol with a cyanate ester group to form an imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and readily reacts with two more cyanate molecules, ultimately cyclizing to form the triazine ring and regenerating the phenol, allowing it to participate in further catalytic cycles. researchgate.net The formation of these imidocarbonate intermediates has been confirmed by IR and NMR spectroscopy. researchgate.net
Dual catalyst systems, such as a combination of Co(acac)₃ and a phenolic modifier like bisphenol AF, can reduce curing times for BADCy from 8 hours to just 3 hours at 200°C, while also promoting more homogeneous crosslinking. benchchem.com
Catalysis by Inorganic Nanoparticles (e.g., Carbon Nanotubes, Silane-Treated Nano-silica)
Recent research has explored the use of inorganic nanoparticles as catalysts or co-catalysts for cyanate ester polymerization.
Carbon Nanotubes (CNTs): The incorporation of even very small amounts (0.01-0.1 wt%) of multi-walled carbon nanotubes (MWCNTs) has been found to catalyze the polycyclotrimerization of BADCy. researchgate.nettandfonline.com The kinetic rate constants increase, and the activation energy for the reaction is significantly decreased. researchgate.net This catalytic effect is attributed to the generated hydroxyl groups on the surface of acid-treated CNTs, which can accelerate the self-polymerization of the cyanate ester. tandfonline.com The addition of CNTs can also enhance the mechanical properties, such as impact and flexural strength, of the resulting polycyanurate network. tandfonline.comtandfonline.com
Silane-Treated Nano-silica: The incorporation of silica nanoparticles can enhance the glass transition temperature (Tg) by 10–15°C by restricting the segmental mobility of the polymer chains. benchchem.com While primarily seen as a reinforcing filler, the surface chemistry of treated nano-silica can influence the curing kinetics.
Catalysis by Polymeric Species (e.g., Polysilazanes, Thermoplastic Polyimides)
Certain polymeric materials can also exhibit catalytic activity or otherwise participate in the curing of BADCy.
Polysilazanes (PSZ): These silicon-nitrogen backbone polymers are highly reactive. dtu.dk Studies have shown that the polymerization of BADCy can be carried out at temperatures below 100°C in the presence of polysilazane. researchgate.net The reactive Si-N and Si-H groups in the polysilazane structure can interact with and promote the cyclotrimerization of the cyanate groups, effectively acting as a reactive catalyst and becoming incorporated into the final network. dtu.dkresearchgate.net
Thermoplastic Polyimides (TPI): Thermoplastics such as polyetherimide (PEI) are often blended with cyanate esters to improve the toughness of the brittle polycyanurate network. polymerinnovationblog.comkinampark.com While primarily a toughening agent, the functional groups within the thermoplastic chain or at its ends can potentially interact with the cyanate groups, influencing the curing behavior. kinampark.com These blends form semi-interpenetrating polymer networks upon curing. kinampark.comsci-hub.se
Co-Curing and Co-Polymerization Reactions with this compound
To tailor the final properties and overcome the inherent brittleness of the polycyanurate network, BADCy is often co-cured with other thermosetting resins, most notably epoxy resins. benchchem.comwikipedia.org
When BADCy is blended and cured with epoxy resins, such as those based on 2,2-Bis(4-glycidyloxyphenyl)propane, a co-reaction occurs in addition to the cyanate cyclotrimerization. The epoxy glycidyl groups can react with the cyanate ester groups through a nucleophilic addition mechanism. benchchem.com This reaction leads to the formation of five-membered oxazolidinone rings, creating a hybrid network structure. benchchem.com This co-reaction results in a more heterogeneous matrix with significantly improved toughness compared to the pure polycyanurate polymer. benchchem.com
The presence of the epoxy resin can also influence the BADCy polymerization itself. The epoxy can act as a catalyst for the cyclotrimerization of the cyanate groups, lowering the curing temperature even in the absence of traditional metal catalysts. mdpi.com The resulting hybrid networks combine the high thermal stability and low dielectric properties of the polycyanurate with the improved toughness and adhesive properties of the epoxy resin. plaschina.com.cn
Co-Reaction with Epoxy Resins and Hybrid Network Formation (e.g., Oxazoline, Oxazolidinone Rings)
The co-reaction of this compound, also known as bisphenol A dicyanate (BADCy), with epoxy resins is a crucial method for developing high-performance hybrid polymer networks. This process involves a complex series of competing and sequential reactions that lead to a unique network structure with tailored properties. udayton.edu
At lower temperatures, typically between 90-160°C, the primary reactions are the homopolymerization of the cyanate ester to form triazine rings and the reaction between cyanate and epoxy groups to create chain-extending oxazoline linkages. udayton.edu As the temperature increases to the 160-240°C range, more complex reactions occur. These include the addition of epoxy groups to the newly formed triazine rings, which can lead to the formation of oxazolidinone rings, further extending the distance between the original cyanate ester monomers. udayton.edu
The reaction between the epoxy's glycidyl groups and the cyanate esters proceeds via nucleophilic addition, which can result in the formation of oxazolidinone intermediates. benchchem.com The hydroxyl groups present in epoxy resins can also catalyze the trimerization of the cyanate groups, leading to lower curing temperatures and improved processability compared to pure cyanate ester resins. researchgate.net However, this can sometimes compromise the glass transition temperature (Tg) and thermal stability of the final material. researchgate.net
The formation of these hybrid networks, containing triazine rings, oxazoline rings, and potentially oxazolidinone rings, results in a heterogeneous matrix. This complex structure contributes to improved toughness compared to the more brittle pure polycyanurate networks. benchchem.com
Interactive Table: Reactions in BADCy-Epoxy Blends
| Reaction Product | Formation Mechanism | Key Characteristics |
|---|---|---|
| Triazine Rings | Cyclotrimerization of three cyanate ester (-OCN) groups. faa.gov | Forms the primary cross-linked network, providing high thermal stability. researchgate.net |
| Oxazoline Rings | Reaction between an epoxy group and a cyanate ester group. udayton.edu | Acts as a chain-extending linkage. udayton.edu |
| Oxazolidinone Rings | Rearrangement within the network, potentially from the reaction of an epoxy group with a triazine ring. udayton.edufaa.gov | Further extends the network and can influence the final properties. udayton.edu |
Blending and Co-Curing with Bismaleimides (BMIs)
Blending this compound (BADCy) with bismaleimides (BMIs) is a strategy to develop thermosetting resins with enhanced properties, aiming to combine the high-temperature performance of BMIs with the favorable processing characteristics of cyanate esters. core.ac.uk The co-curing of these two monomers can lead to the formation of interpenetrating polymer networks (IPNs), where two independent networks are physically entangled. mdpi.com
The curing of BADCy and BMI blends can proceed through different mechanisms depending on the specific BMI and the reaction conditions. One of the key reactions is the Diels-Alder reaction, which can occur between the maleimide group of the BMI and a suitable diene. In some systems, this can lead to the formation of maleimide-based adducts that interconnect the polymer chains. mdpi.com This co-curing can result in a significant enhancement in the rheometer torque during curing, indicating the formation of a stronger network. mdpi.com
The properties of the resulting blend are highly dependent on the compatibility and reactivity of the two components. For instance, the introduction of an ether bond in the backbone of a bismaleimide (B1667444) can lower its glass transition temperature (Tg). core.ac.uk The formation of an IPN can improve the toughness and processability of the bismaleimide resin. core.ac.uk However, the service temperature of these IPNs is often limited by the Tg of the polycyanurate network, which typically ranges from 230 to 290°C. core.ac.uk
Research has also explored the use of functionalized cyanate esters to create linked interpenetrating polymer networks (LIPNs) with BMIs. core.ac.uk By interlinking the two networks, the crosslinking density of the final material can be increased, leading to a higher Tg. core.ac.uk
Interactive Table: Properties of BADCy-BMI Blends
| Property | Observation | Reference |
|---|---|---|
| Toughness | Improved compared to pure BMI resins due to the formation of an IPN structure. | core.ac.uk |
| Processability | Enhanced due to the lower melting point and viscosity of the cyanate ester component. | core.ac.uk |
| Glass Transition Temperature (Tg) | Often limited by the Tg of the polycyanurate network (230-290°C). | core.ac.uk |
| Network Structure | Can form interpenetrating polymer networks (IPNs) or linked interpenetrating polymer networks (LIPNs). | core.ac.ukmdpi.com |
Copolymerization with Other Cyanate Ester Monomers (e.g., 1,3-Bis[2-(4-cyanatophenyl)-2-propyl]benzene, 2,5-bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene)
Copolymerizing this compound (BADCy) with other cyanate ester monomers is a common strategy to tailor the properties of the resulting polycyanurate network. By incorporating different monomer structures, it is possible to modify characteristics such as thermal stability, moisture resistance, and mechanical rigidity. benchchem.com
One such comonomer is 1,3-Bis[2-(4-cyanatophenyl)-2-propyl]benzene (MBCy) . MBCy features a central benzene (B151609) ring with two cyanate-functionalized bisphenol A units. benchchem.com This rigid aromatic core contributes to higher moisture resistance compared to homopolymers of BADCy. benchchem.com The copolymerization of BADCy with MBCy can lead to a material with a higher glass transition temperature (Tg), around 290°C, compared to approximately 250°C for pure BADCy, which is attributed to an increased cross-link density. benchchem.com Furthermore, these copolymers exhibit a superior Young's modulus, making them suitable for applications demanding high dimensional stability, such as in the aerospace industry. benchchem.com
Another comonomer used with BADCy is 2,5-bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene (DOCy) . DOCy is a norbornene-based cyanate ester with a bicyclic framework. benchchem.com Compared to BADCy, DOCy has a lower Tg, around 220°C, due to its reduced aromaticity. benchchem.com It also exhibits higher water uptake, which can limit its use in humid environments. benchchem.com However, DOCy offers enhanced solubility in organic solvents, which facilitates the synthesis of copolymers and can improve processability. benchchem.com
The copolymerization of these monomers proceeds through the same cyclotrimerization reaction of the cyanate ester groups to form a cross-linked network of triazine rings. The properties of the final copolymer are a result of the combined characteristics of the individual monomers and their relative proportions in the polymer backbone.
Interactive Table: Comparison of BADCy and its Comonomers
| Monomer | Structure | Key Properties |
|---|---|---|
| This compound (BADCy) | Bisphenol A backbone with two cyanate ester groups. benchchem.com | Good thermal stability (Tg ~250°C), low dielectric loss. benchchem.com |
| 1,3-Bis[2-(4-cyanatophenyl)-2-propyl]benzene (MBCy) | Central benzene ring with two cyanate-functionalized bisphenol A units. benchchem.com | Higher moisture resistance, higher Tg (~290°C), superior mechanical rigidity. benchchem.com |
| 2,5-bis(4-cyanatophenyl)octahydro-1H-4,7-methanoindene (DOCy) | Norbornene-based bicyclic framework. benchchem.com | Lower Tg (~220°C), higher water uptake, enhanced solubility. benchchem.com |
Reaction with Thermosetting and Thermoplastic Polymers (e.g., Polyether Sulfone, Polyimide)
This compound (BADCy) can be blended and co-reacted with various thermosetting and thermoplastic polymers to create materials with a desirable balance of properties. These blends often aim to combine the high-performance characteristics of BADCy, such as its high glass transition temperature and low dielectric constant, with the toughness and processability of other polymers.
BADCy is soluble in thermoplastics like polyimides and can be blended to form modified resin systems. unilongindustry.comunilongindustry.com The incorporation of BADCy into a polyimide matrix can potentially enhance the thermal stability and processability of the resulting material. The co-curing process would involve the cyclotrimerization of the cyanate ester groups within the polyimide matrix, leading to a semi-interpenetrating polymer network (semi-IPN) or a more complex co-reacted structure, depending on the specific chemistry and curing conditions.
Similarly, BADCy can be blended with other thermosetting resins. For instance, its solubility in bismaleimides (BMIs) and epoxy resins allows for the creation of a wide range of co-cured systems with tailored properties. unilongindustry.comunilongindustry.com The reaction with these polymers typically involves the independent curing of each component to form an interpenetrating polymer network (IPN), or co-reactions between the functional groups of the different polymers, leading to a single, cross-linked network.
The specific interactions and reaction mechanisms in these blends are complex and depend on the chemical nature of the constituent polymers. For example, in blends with polymers containing reactive groups, such as hydroxyl or amine functionalities, these groups can catalyze the cyclotrimerization of the cyanate ester groups, influencing the curing kinetics and the final network structure.
Interactive Table: Blending BADCy with Other Polymers
| Polymer Type | Example | Potential Outcome of Blending with BADCy |
|---|---|---|
| Thermoplastic | Polyimide | Formation of semi-IPNs, potential for enhanced thermal stability and processability. |
| Thermoset | Bismaleimide (BMI) | Creation of IPNs or co-reacted networks with a balance of toughness and high-temperature performance. unilongindustry.comunilongindustry.com |
| Thermoset | Epoxy Resin | Formation of hybrid networks with improved toughness and processability. unilongindustry.comunilongindustry.com |
Novel Co-Curing Reactions (e.g., Diels-Alder Cycloaddition)
Beyond the typical cyclotrimerization, this compound (BADCy) can participate in novel co-curing reactions, such as the Diels-Alder cycloaddition, to create new classes of polymers with unique properties.
One notable example is the copolymerization of BADCy with 3,3'-(1,4-phenylene)bis(2,4,5-triphenylcyclopentadienone) through a Diels-Alder reaction. rsc.org This reaction involves the [4+2] cycloaddition of the cyclopentadienone (diene) and the cyanate ester (dienophile), with the release of carbon monoxide as a byproduct. rsc.org This process allows for the creation of oligomers that combine the properties of both polyphenylenes and cyanate esters. rsc.org
The resulting oligomers are terminated with cyanate ester groups, which can then be cured through the conventional trimerization reaction to form a cross-linked network. rsc.org A key advantage of this approach is that the activation energy for the subsequent trimerization of the terminal OCN groups is significantly lower than that of the pure cyanate ester monomers, which can reduce the risks associated with high-temperature curing. rsc.org
The materials produced through this Diels-Alder and subsequent trimerization process exhibit high thermal resistance, transparency, and a high refractive index. rsc.org These unique characteristics make them promising candidates for applications in fields such as integrated optics. rsc.org To control the reaction and prevent premature cross-linking, a specific protocol can be employed where the Diels-Alder reaction is carried out first to form oligomers terminated with cyclopentadienone groups, followed by the addition of more cyanate ester to ensure cyanate-terminated chains before the final curing step. rsc.org
Interactive Table: Diels-Alder Co-Curing of BADCy
| Feature | Description | Reference |
|---|---|---|
| Reactants | This compound (dienophile) and 3,3'-(1,4-phenylene)bis(2,4,5-triphenylcyclopentadienone) (diene). | rsc.org |
| Reaction Type | Diels-Alder [4+2] cycloaddition. | rsc.org |
| Byproduct | Carbon monoxide. | rsc.org |
| Intermediate Product | Oligomers terminated with cyanate ester groups. | rsc.org |
| Curing Mechanism | Trimerization of the terminal cyanate ester groups. | rsc.org |
| Properties of Cured Resin | High thermal resistance, transparency, high refractive index. | rsc.org |
| Potential Applications | Integrated optics. | rsc.org |
Side Reactions and Network Formation Peculiarities
Intramolecular Cyclization and Steric Effects on Cross-link Density
The polymerization of this compound (BADCy) is not always a perfect cyclotrimerization process leading to a fully cross-linked network. Side reactions and steric factors can influence the final network structure and properties.
One significant factor is the possibility of intramolecular cyclization. This occurs when a cyanate group on a growing polymer chain reacts with another cyanate group on the same chain, forming a loop or cycle within the network structure. The occurrence of intramolecular cyclization can lead to a lower effective cross-link density than what is theoretically predicted by mean-field theories like the Flory-Stockmayer model. Studies have shown that the conversion at the gel point for BADCy polymerization can be higher than 60%, which suggests that the polymerization is diffusion-controlled and not accurately described by mean-field theory. capes.gov.br This deviation is partly attributed to the occurrence of intramolecular cyclization.
Steric effects also play a crucial role in the network formation of BADCy. The bulky bisphenol A group can create steric hindrance, which may affect the accessibility of the cyanate groups for reaction. This can lead to a less uniform network with regions of varying cross-link density. The steric hindrance can also influence the rate of cyclotrimerization. For instance, cyanate esters with less steric hindrance, such as bis(4-cyanatophenyl)methane, exhibit faster cyclotrimerization kinetics compared to BADCy. benchchem.com
The decomposition products of additives, such as foaming agents, can also influence the curing reaction. For example, the decomposition products of azodicarbonamide (B1663908), a foaming agent, can catalyze the curing of cyanate ester, leading to an accelerated reaction. researchgate.net This can affect the final network structure and the properties of the resulting material. researchgate.net
Interactive Table: Factors Affecting BADCy Network Formation
| Factor | Description | Impact on Network Structure |
|---|---|---|
| Intramolecular Cyclization | Reaction between two cyanate groups on the same polymer chain. | Forms loops, reduces effective cross-link density. capes.gov.br |
| Steric Hindrance | The bulky bisphenol A group restricts the movement and accessibility of cyanate groups. | Can lead to a non-uniform network and slower reaction rates compared to less hindered monomers. benchchem.com |
| Catalytic Effects of Additives | Decomposition products of some additives can accelerate the curing reaction. | Can alter the curing kinetics and potentially the final network morphology. researchgate.net |
Post-Vitrification Cure Phenomena and Their Implications
The curing of this compound, commonly known as bisphenol A dicyanate (BACY), involves the transformation from a liquid or rubbery state to a solid, glassy state through the formation of a cross-linked polycyanurate network. Vitrification occurs when the glass transition temperature (T_g) of the reacting polymer network rises to the isothermal cure temperature. At this point, the reaction rate dramatically decreases as it transitions from being chemically controlled to being diffusion-controlled. However, curing does not cease entirely. Significant chemical conversion can still occur in the glassy state, a phenomenon known as post-vitrification cure.
This continued reaction below T_g has significant implications for the final properties and performance of the thermoset. For high-temperature resins like those derived from BACY, achieving complete conversion often requires high temperatures, and incomplete cure can persist in solidified samples. dtic.mil Research has shown that the kinetics of post-vitrification cure are characterized by an extremely strong dependence on temperature coupled with a very weak dependence on cure time. dtic.mil This means that even small increases in temperature can lead to a substantial increase in the extent of cure, while simply extending the cure time at a temperature below T_g may have a minimal effect.
The study of post-vitrification is critical because the mechanical and thermal properties of the final material are directly linked to the ultimate degree of cross-linking. Incompletely cured networks may exhibit lower thermal stability and inferior mechanical performance. Differential Scanning Calorimetry (DSC) is a primary technique used to investigate these phenomena. A typical experimental protocol involves an initial partial cure at a set temperature, followed by quenching the sample. A subsequent temperature ramp in the DSC can then quantify the residual heat of reaction, which corresponds to the extent of post-vitrification cure that occurred during the initial hold and the remaining cure that occurs upon heating. dtic.mil
Understanding and controlling the post-vitrification cure is essential for optimizing processing cycles and ensuring the long-term reliability of components made from BACY resins, particularly in demanding aerospace and electronics applications where performance at elevated temperatures is paramount.
Influence of Impurities and Residual Phenols on Curing
The polymerization of this compound is highly sensitive to the presence of impurities, particularly active hydrogen-containing compounds like residual phenols and absorbed moisture. In fact, the self-polymerization of highly pure cyanate ester monomers is often very slow; the reaction is typically initiated and catalyzed by trace impurities within the monomer itself or from the environment. mdpi.com
Residual phenols, often present from the synthesis of the cyanate ester monomer, play a crucial role as catalysts in the cyclotrimerization reaction. The generally accepted mechanism involves the initial reaction of a phenolic hydroxyl group with a cyanate group to form an imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and proceeds to react with two additional cyanate molecules. The subsequent cyclization of this adduct forms the stable 1,3,5-triazine ring and regenerates the phenol, allowing it to participate in further catalytic cycles. researchgate.net This process can be considered autocatalytic, as the regenerated phenol can accelerate the reaction.
The catalytic efficiency of phenols can be significantly enhanced by the presence of other functional groups on the aromatic ring. For example, phenolic compounds containing a tertiary amino group, such as o-(dimethylamino)methylphenol (o-DAMP), have been shown to be highly effective catalysts. The internal acid-base interaction between the phenolic -OH and the amino group increases the nucleophilicity of the hydroxyl oxygen, promoting its attack on the cyanate group and dramatically lowering the curing temperature. cnrs.fr
The table below illustrates the catalytic effect of phenol and the more effective o-DAMP on the curing temperature of BACY, as determined by DSC analysis. cnrs.fr
| Curing System | Onset Temperature (T_onset) | Peak Temperature (T_peak) |
| BACY / Phenol | 197 °C | 272 °C |
| BACY / o-DAMP | 108 °C | 194 °C |
This data clearly demonstrates that the choice of phenolic impurity or additive can reduce the final curing temperature by over 70 °C. cnrs.fr Besides phenols, other impurities such as metal carboxylates or chelate salts are often intentionally added as catalysts to control the cure profile and ensure complete conversion at practical processing temperatures. mdpi.comadeka.co.jp Therefore, controlling the type and concentration of impurities and residual phenols is a critical aspect of formulating and processing BACY resins to achieve desired reaction kinetics and final material properties.
Structure Property Relationships in 2,2 Bis 4 Cyanatophenyl Propane Based Networks
Influence of Monomer Structure on Polymer Network Formation
The isopropylidene bridge in 2,2-Bis-(4-cyanatophenyl)propane (BPA-CN), derived from Bisphenol A, imparts a certain degree of flexibility to the monomer. This flexibility, contrasted with more rigid structures, influences both the curing behavior and the properties of the resulting network.
The substitution of the central quaternary carbon in BPA-CN with silicon leads to a decrease in the melting temperature by approximately 21.8 K. researchgate.netacs.org This is attributed to an increase in the entropy of melting and a decrease in the enthalpy of melting. researchgate.netacs.org Such modifications to the bridging group can be crucial for improving the processability of cyanate (B1221674) ester monomers by lowering their melting points, which is advantageous for manufacturing processes like resin transfer molding. acs.org
The molecular structure also affects the thermal stability of the cured network. For instance, replacing the flexible isopropylidene group in BPA-CN with a more rigid biphenyl (B1667301) structure can enhance the thermal properties of the cured resin. researchgate.net Systems based on a rigid-rod biphenyl structure have demonstrated higher thermal decomposition temperatures and glass transition temperatures (Tg) compared to those with more flexible linkages. researchgate.netresearchgate.net For example, a cyanate ester-cured tetramethyl biphenol epoxy resin, which forms a cross-linkable cyanurate structure, exhibits a higher Tg (260°C) and thermal decomposition temperature (366°C) compared to a cyanate ester-cured biphenol epoxy resin (218°C and 312°C, respectively) that predominantly forms a linear oxazolidinone structure. researchgate.net
Furthermore, the introduction of methyl groups ortho to the cyanate group can decrease moisture uptake in the polycyanurate network, a desirable property for applications in humid environments. acs.org This modification, however, also influences other properties like the monomer's melting point and the final Tg of the cured resin. acs.org
Table 1: Comparison of Properties Based on Monomer Structure
| Monomer System | Key Structural Feature | Effect on Property | Reference |
|---|---|---|---|
| Silicon-substituted BPA-CN | Silicon atom replacing central carbon | Lower melting temperature | researchgate.netacs.org |
| Biphenyl-based cyanate ester | Rigid biphenyl group | Higher Tg and thermal stability | researchgate.net |
| Ortho-methylated BPA-CN | Methyl groups ortho to cyanate | Reduced moisture uptake | acs.org |
The purity of the this compound monomer is critical as impurities can significantly affect the curing process and the final properties of the polycyanurate network. Impurities, such as water, can initiate the curing reaction prematurely. acs.org The sharpness of the melting transition observed in techniques like differential scanning calorimetry (DSC) can be an indicator of monomer purity. surrey.ac.uk
Kinetic studies have shown that the polymerization of high-purity monomers can be modeled with fewer processes compared to less pure samples. For example, the thermal polymerization of a high-purity bis-4-(4-cyanatophenoxy)phenyl sulphone monomer was fitted with two kinetic processes, whereas the less pure 2,2-bis(4-cyanatophenyl)propane required three processes to model its more complex thermogram. researchgate.net This suggests that impurities can introduce side reactions or alter the primary curing mechanism, leading to a less uniform network structure. researchgate.net A well-defined and pure monomer system is therefore essential for achieving predictable and consistent network properties. surrey.ac.uk
Network Architecture and Cross-link Density Effects
The three-dimensional architecture of the polycyanurate network, particularly its cross-link density, is a major factor governing the mechanical and toughening characteristics of the material.
Polycyanurate networks derived from this compound are known for their high cross-link density, which contributes to their high thermal stability but also results in inherent brittleness. researchgate.netcambridge.org Low toughness is a significant drawback for these tightly cross-linked materials. cambridge.org The cross-link density has a strong influence on the mechanical properties of the polymer. nih.govrsc.org Generally, a higher cross-link density leads to increased stiffness, modulus, and strength, but it also tends to decrease the ultimate strain or fracture toughness. nih.govresearchgate.neted.ac.uk
To counteract the brittleness, various toughening strategies have been explored. One common approach is to blend the cyanate ester with engineering thermoplastics. cambridge.org This creates a two-phase morphology upon curing, where a thermoplastic-rich phase is dispersed within the polycyanurate matrix, which can significantly improve fracture toughness. cambridge.orgpsu.edu However, careful control of the morphology is necessary to achieve substantial toughening without compromising the high glass transition temperature and modulus of the original network. cambridge.org
Another approach to modify the network and enhance toughness is to incorporate reinforcement at the nanoscale. The addition of Bisphenol A dicyanate (BADCy) resin microparticles as a reinforcement phase into a BADCy prepolymer matrix has been shown to increase tensile strength, flexural strength, compressive strength, and impact strength significantly. mdpi.com The microparticles act as reaction sites, leading to a more complete and regular cured polymer structure and hindering crack propagation. mdpi.com
The curing of thermosetting resins like those from this compound is a complex process involving not just chemical reactions but also physical changes like microphase separation and vitrification, which ultimately determine the final three-dimensional network structure. mdpi.com The formation of a homogeneous network is crucial for achieving optimal properties. However, the curing process can lead to micro-heterogeneity.
During curing, microgel particles can form and disperse within the low molecular weight oligomers. mdpi.com As the reaction progresses, these microgel particles grow and eventually coalesce, forming a continuous gel phase. mdpi.com This process of microgel formation can be likened to nucleation and growth. mdpi.com Factors such as the curing temperature can influence the size of the discrete particles formed in the network. researchgate.net
In blends with other polymers, such as polysulfone, phase separation occurs as the cyanate ester polymerizes, leading to a two-phase morphology. psu.edu The competition between the rates of phase separation and polymerization dictates the final microstructure. psu.edu Similarly, in vinyl ester resin networks, phase segregation during copolymerization can result in a diphasic structure with distinct glass transition temperatures for each phase. researchgate.net The homogeneity of the final network is therefore dependent on the compatibility of the components, the curing kinetics, and the processing conditions.
Thermal Performance Characteristics of Polycyanurate Networks
Polycyanurate networks derived from this compound are renowned for their excellent thermal properties, making them suitable for high-temperature applications in aerospace and electronics. scribd.com These properties are a direct consequence of the stable triazine ring cross-links formed during curing.
The cured networks typically exhibit high glass transition temperatures (Tg), often exceeding 250°C. researchgate.net For example, the unmodified network of BPA-CN has a Tg in the range of 265-270°C. cambridge.org The thermal stability, as measured by thermogravimetric analysis (TGA), is also impressive, with the onset of thermo-oxidative degradation often occurring above 380°C. bris.ac.ukbris.ac.ukresearchgate.net In some cases, the 5% weight loss temperature in air is observed to be above 400°C. researchgate.net The thermal stability of aromatic polycyanurates is generally considered to be largely independent of the specific chemical structure of the monomer. nih.gov
Blending BPA-CN with other monomers can further enhance thermal performance. For instance, co-curing with a bismaleimide (B1667444) can result in bismaleimide-triazine (BT) resins with even higher Tgs, sometimes exceeding 400°C, and an onset of degradation around 425°C in air. bris.ac.ukbris.ac.ukresearchgate.net The presence of silicon in the polymer network can also improve resistance to oxidation at elevated temperatures. researchgate.net
Table 2: Thermal Properties of BPA-CN Based Polycyanurate Networks
| Material System | Glass Transition Temperature (Tg) | Onset of Thermal Degradation (Air) | Reference |
|---|---|---|---|
| Neat BPA-CN Polycyanurate | ~265-270°C | >380°C | cambridge.orgbris.ac.ukbris.ac.uk |
| BPA-CN / Bismaleimide Blend | >400°C | ~425°C | bris.ac.ukbris.ac.ukresearchgate.net |
| BPA-CN / Tetramethyl Biphenol Epoxy | 260°C | 366°C (5% weight loss) | researchgate.net |
Glass Transition Temperature (Tg) Evolution and its Dependence on Curing Parameters
The glass transition temperature (Tg) of a this compound network is a critical parameter that signifies the transition from a rigid, glassy state to a more rubbery state. This property is not fixed but evolves with the extent of the curing reaction, known as the degree of conversion. ntu.edu.sg Initially, as the cyclotrimerization reaction proceeds, the Tg increases with the growing crosslink density. dtic.mil
A direct relationship exists between the fractional conversion of the cyanate groups and the glass transition temperature. researchgate.net For networks with a high potential Tg at full cure, the final Tg achieved is often determined more by the processing conditions than by the inherent rigidity of the monomer. rsc.org If the curing temperature is below the ultimate Tg of the fully cured network, the reaction can become diffusion-controlled and eventually halt as the network vitrifies (turns into a glass), limiting the final conversion and thus the final Tg. dtic.milacs.org To achieve maximum Tg, a post-curing step at a temperature above the initial Tg is often necessary to overcome vitrification and drive the reaction to completion. bts.gov For instance, studies have shown a systematic increase in Tg with higher degrees of cure, with the ultimate Tg for a fully cured network being well above 250°C. researchgate.netmdpi.compreprints.org
The curing schedule—comprising temperature and time—is a primary determinant of the network's final properties. Different cure schedules are designed to achieve specific degrees of conversion. acs.org For example, curing at a lower temperature for a longer duration, where the network is vitrified for much of the time, can achieve a similar high conversion to curing at a higher temperature for a shorter time without vitrification. acs.org Catalysts, such as copper(II) acetylacetonate, can lower the polymerization temperature but result in the same fundamental polymer structure and Tg-conversion relationship as uncatalyzed systems. researchgate.netbris.ac.uk
Table 1: Glass Transition Temperature (Tg) vs. Degree of Cure for this compound Networks
| Degree of Cure (Conversion %) | Approximate Glass Transition Temperature (Tg) (°C) | Curing Conditions |
| ~70% | Varies, can be below 200°C | Isothermal cure below final Tg |
| 85% | ~225-240°C | Isothermal cure, may involve vitrification |
| >90% | >250°C | Requires post-curing above initial Tg |
| Full Cure | ~270-290°C mdpi.compreprints.org | Optimized multi-step thermal cure |
Note: The data presented is a synthesis of findings from multiple research sources. dtic.milacs.orgdtic.mildtic.mil Actual values can vary based on specific catalysts, measurement techniques (DSC vs. DMA), and thermal history.
Advanced Analysis of Thermal Stability and High-Temperature Performance
Polycyanurate networks derived from this compound are renowned for their outstanding thermal and thermo-oxidative stability, which is a direct consequence of the high bond energy of the triazine rings formed during curing. bts.govresearchgate.net Thermogravimetric Analysis (TGA) is a standard technique used to quantify this stability by measuring weight loss as a function of temperature. doi.orgcnrs.fr
In an inert atmosphere like nitrogen, the thermal decomposition of these networks typically occurs in two main steps. bts.gov The major decomposition event begins at temperatures around 450°C, attributed to the homolytic cleavage of the hydrocarbon backbone between the triazine rings. bts.gov The thermal stability in an inert atmosphere is largely independent of the specific monomer structure, highlighting the dominant role of the cyanurate crosslinks. rsc.org In the presence of air, thermo-oxidative degradation can begin at lower temperatures, around 350°C to 420°C, often initiated by the hydrolysis of the ether linkage between the phenyl group and the triazine ring. bts.gov
The high aromatic content and the stable triazine crosslinks result in a significant amount of carbonaceous char upon decomposition at elevated temperatures, which enhances fire resistance. bts.govbris.ac.ukrsc.org Char yields for cured this compound are typically around 38-49% at 800-900°C in a nitrogen atmosphere. bris.ac.ukrsc.orgdtic.mil
Table 2: Thermal Stability Data for Cured this compound Networks
| Property | Value (Air Atmosphere) | Value (Nitrogen Atmosphere) |
| Temperature at 5% Weight Loss (Td5) | ~380-390°C bris.ac.uksurrey.ac.uk | ~400-430°C researchgate.net |
| Temperature at 10% Weight Loss (Td10) | ~415°C researchgate.net | ~450°C doi.org |
| Temperature of Max. Decomposition Rate | ~430-450°C | ~450-500°C bts.gov |
| Char Yield at 800°C | ~20% dtic.mil | ~38-49% bris.ac.ukrsc.orgdtic.mil |
Note: These values are representative and can be influenced by the specific cure state, presence of catalysts, and composition of blends. bris.ac.ukresearchgate.netresearchgate.net
Dielectric Properties of this compound Polymers
The dielectric properties of this compound polymers are a key reason for their widespread use in high-frequency electronics, such as printed wiring boards and microelectronic packaging. researchgate.netasminternational.org These materials consistently exhibit a low dielectric constant (Dk or ε) and a low dielectric loss tangent (tan δ). mdpi.compreprints.org
Mechanisms of Low Dielectric Constant and Dielectric Loss
Furthermore, the structure of this compound itself contributes to these properties. The presence of symmetric carbon-hydrogen linkages and a general lack of highly polar, mobile groups reduce the polarizability of the material, which in turn minimizes the dielectric constant. dtic.mil The dielectric constant remains stable across a wide range of frequencies, typically decreasing slightly as frequency increases into the MHz range. rsc.orgnih.gov The dielectric loss, which represents the energy dissipated as heat, is also very low due to the rigid network structure that restricts the movement of any residual dipoles in an alternating electric field. nih.govmdpi.com
Table 3: Typical Dielectric Properties of Cured this compound
| Property | Value at 1 MHz | Value at 10 kHz |
| Dielectric Constant (ε) | ~2.6 - 2.9 rsc.orgresearchgate.netresearchgate.net | ~2.8 - 3.1 nih.govmdpi.com |
| Dielectric Loss (tan δ) | ~0.0025 - 0.0052 rsc.orgresearchgate.net | ~0.005 - 0.008 nih.gov |
Note: Values are temperature and frequency-dependent. Blending with other resins or the presence of moisture can alter these properties. researchgate.netnih.gov
Impact of Network Structure on Electrical Insulation Performance
The electrical insulation capability of a material is often quantified by its volume resistivity and dielectric strength. For polycyanurates derived from this compound, the excellent insulation performance is directly tied to the highly crosslinked network structure. expresspolymlett.commdpi.com
The formation of a dense, three-dimensional network with minimal free volume and a low concentration of charge carriers results in very high volume resistivity. expresspolymlett.comresearchgate.net Values are typically in the range of 10¹⁵ to 10¹⁶ Ω·cm, classifying the material as an excellent electrical insulator. researchgate.netgoogle.com The rigid network structure immobilizes ions and prevents the formation of conductive pathways.
The dielectric strength, which is the maximum electric field a material can withstand without electrical breakdown, is also high. This is because the dense network, with its strong covalent bonds, resists the electronic cascade failure mechanism. The low polarity and high crosslink density reduce the presence of defects and mobile dipoles that can initiate breakdown under a strong electric field. mdpi.comi.moscow
Moisture Absorption and Environmental Stability
The ability of a polymer to resist absorbing moisture from the environment is crucial for applications where dimensional stability and consistent electrical properties are required, especially in humid conditions.
Factors Affecting Water Uptake in Polycyanurate Networks
Polycyanurate networks based on this compound are characterized by inherently low moisture absorption, typically ranging from 0.8% to 1.9% by weight at saturation. researchgate.netvdoc.pub This low water uptake is attributed to the hydrophobic nature of the network, which is composed primarily of aromatic rings and the non-polar triazine crosslinks. expresspolymlett.comrsc.org
Several factors influence the extent of water absorption. The primary factor is the chemical structure of the network itself. The density of the polar cyanurate groups is a key determinant; however, research indicates that steric hindrance around potential water absorption sites (like the cyanurate oxygen) plays a significant role. acs.org For instance, chemical modifications that shield these sites can reduce water uptake by up to 50%. acs.orgresearchgate.net
The degree of cure also has an effect. Water uptake has been observed to decrease as conversion increases from ~70% to ~90%, but it may level off or slightly increase as the network approaches full cure. dtic.mildtic.mil This complex behavior is related to the evolution of free volume within the network during cure. Absorbed water acts as a plasticizer, leading to a depression of the glass transition temperature (Tg), which is a key measure of hydrolytic stability. acs.orgresearchgate.net The magnitude of this Tg drop is a critical parameter for assessing the material's performance in hot/wet conditions. dtic.mil
Hydrolytic Stability and Long-term Environmental Performance
The hydrolytic stability and long-term environmental performance of polymer networks derived from this compound (BADCy) are critical determinants of their reliability and durability in demanding applications, such as those in the aerospace and microelectronics industries. These high-performance thermosets are often exposed to varying levels of humidity and temperature throughout their service life, which can potentially compromise their mechanical and dielectric properties.
Polycyanurate networks, formed through the cyclotrimerization of the cyanate ester groups of BADCy, are generally recognized for their relatively low moisture absorption compared to other thermosetting resins like epoxies. This inherent hydrophobicity is attributed to the chemical structure of the BADCy monomer, which consists of a non-polar isopropylidene group and aromatic rings. The resulting crosslinked network has a high content of aromatic structures and a low concentration of polar groups, which limits its affinity for water molecules.
Research Findings on Hydrolytic Stability
Detailed investigations into the hydrolytic stability of BADCy networks have revealed the mechanisms of water absorption and its effects on the material's properties. The primary mode of water ingress into the polymer network is through diffusion, a process that is influenced by both temperature and the relative humidity of the surrounding environment. Once absorbed, water molecules can act as plasticizers, leading to a reduction in the glass transition temperature (Tg) of the polymer. This plasticization effect is a result of the water molecules interrupting the intermolecular forces between the polymer chains, thereby increasing their mobility.
In addition to plasticization, prolonged exposure to moisture, especially at elevated temperatures, can lead to hydrolytic degradation of the polycyanurate network. This degradation process can involve the hydrolysis of the cyanate ester linkages, resulting in the formation of carbamates and, eventually, the evolution of carbon dioxide and ammonia. This chemical breakdown of the network structure can lead to a decrease in crosslink density, a reduction in mechanical strength, and the formation of micro-voids or blisters within the material.
Studies have shown that the extent of water absorption and the subsequent depression of the glass transition temperature are key indicators of the hydrolytic stability of the material. The following data tables summarize typical findings from research on the water absorption of BADCy networks and its impact on their thermal properties.
Table 1: Water Absorption of this compound (BADCy) Networks under Different Conditions
| Immersion Temperature (°C) | Relative Humidity (%) | Immersion Time (hours) | Equilibrium Moisture Content (wt%) |
| 25 | 95 | 500 | 1.2 |
| 50 | 95 | 300 | 1.8 |
| 70 | 95 | 200 | 2.5 |
| 100 | Water Immersion | 100 | 3.1 |
Table 2: Effect of Water Absorption on the Glass Transition Temperature (Tg) of BADCy Networks
| Initial Dry Tg (°C) | Immersion Conditions | Moisture Content (wt%) | Wet Tg (°C) | Tg Depression (°C) |
| 260 | 70°C Water Immersion | 2.5 | 225 | 35 |
| 260 | 100°C Water Immersion | 3.1 | 210 | 50 |
| 275 | 85% RH at 85°C | 2.2 | 240 | 35 |
| 275 | 95% RH at 95°C | 2.8 | 230 | 45 |
The data illustrates a clear trend of increasing moisture uptake with higher temperatures and humidity levels. Consequently, the glass transition temperature experiences a significant reduction upon water absorption, highlighting the importance of considering the operational environment when designing components with BADCy-based materials.
Long-term Environmental Performance
The long-term environmental performance of BADCy networks is a testament to their robust chemical structure. In many applications, these materials are expected to maintain their structural integrity and performance characteristics over extended periods, often in harsh conditions. Long-term aging studies, which simulate the service life of a component, are therefore crucial for predicting its behavior.
These studies have generally confirmed the excellent durability of BADCy-based composites. When subjected to long-term thermal aging in various atmospheric conditions, including air and nitrogen, the material demonstrates good retention of its mechanical properties. However, some degradation can be observed, particularly in the presence of oxygen at elevated temperatures, which can lead to oxidative degradation in addition to any hydrolytic effects.
Modification Strategies for 2,2 Bis 4 Cyanatophenyl Propane Resins
Toughening Mechanisms and Approaches
The inherent brittleness of cured BADCy resins necessitates modifications to improve their fracture toughness. polymerinnovationblog.comrsc.org This is often achieved by incorporating a secondary phase into the resin matrix. The effectiveness of these toughening agents depends on their ability to induce mechanisms such as shear yielding, crack bridging, and crack deflection.
The incorporation of reactive liquid rubbers, such as carboxyl-terminated butadiene-acrylonitrile (CTBN), is a well-established method for toughening thermosetting resins. scilit.comepa.gov In the case of BADCy resins, the addition of CTBN can lead to a significant increase in impact strength. epa.gov For instance, the addition of 10 parts per hundred of resin (phr) of CTBN to a BADCy resin resulted in a 200% increase in impact strength. epa.gov
The toughening mechanism involves the formation of a separate rubbery phase within the cyanate (B1221674) ester matrix as the resin cures. epa.gov This phase separation leads to the formation of rubber particles that can dissipate energy through cavitation and shear banding of the surrounding matrix. epa.gov The functionality of the rubber also plays a crucial role. Carboxyl-terminated liquid butadiene-acrylonitrile rubber has been shown to be more effective in toughening epoxy-cyanate ester blends compared to amine-terminated versions, as the carboxyl functionality promotes phase separation. researchgate.net
Core-shell rubbers have also been investigated as effective toughening agents for cyanate ester resins, inducing shear yielding in the polymer. nasa.gov
Table 1: Effect of CTBN Content on the Impact Strength of BADCy Resin
| CTBN Content (phr) | Impact Strength Increase (%) |
| 10 | 200 |
Data sourced from Feng et al. (2004) epa.gov
Blending BADCy with high-performance thermoplastics is another effective approach to enhance toughness while maintaining desirable thermal properties. kinampark.comacs.org Engineering thermoplastics like polyether sulfone (PES), polyetherimide (PEI), and polyimides are miscible with cyanate ester monomers, forming homogeneous blends before curing. kinampark.comresearchgate.net
During the curing process, a phenomenon known as reaction-induced phase separation occurs, leading to the formation of distinct thermoplastic-rich and thermoset-rich phases. kinampark.com The final morphology of the blend, which can be particulate, co-continuous, or phase-inverted, significantly influences the mechanical properties of the resulting material. kinampark.comsci-hub.se
Studies have shown that incorporating thermoplastics like PES can significantly improve the fracture toughness of cyanate ester resins. researchgate.net For example, adding 20 phr of a low molecular weight PES to a novolac cyanate ester increased the critical stress intensity factor (K1C) from 0.31 to 0.72 MPa·m1/2 and the critical strain energy release rate (G1C) from 27 to 117 J/m2. researchgate.net Similarly, blending with thermoplastic polyimide has been shown to increase the impact strength of BADCy resins by 47% to 320%. nih.gov
The toughening mechanisms in thermoplastic-modified cyanate esters primarily involve crack bridging and crack deflection by the tougher thermoplastic phase. kinampark.com
Table 2: Mechanical Properties of Thermoplastic-Toughened Cyanate Ester Resins
| Thermoplastic Modifier | Concentration (wt%) | Property | Improvement |
| Polyether Sulfone (PES) | 20 phr | Fracture Toughness (K1C) | ~132% |
| Polyether Sulfone (PES) | 20 phr | Fracture Toughness (G1C) | ~333% |
| Polyimide (TPI) | 15-20 | Impact Strength | 47-320% |
Data compiled from various sources. researchgate.netnih.gov
The incorporation of nanoparticles into BADCy resins offers a route to enhance mechanical properties, thermal stability, and introduce new functionalities. nih.gov
Montmorillonite Nanoclay: The addition of nanoclay, often used in conjunction with block copolymers like PEO-PPO-PEO, can improve the toughness of cyanate ester/epoxy blends by promoting the formation of intercalated and exfoliated platelet structures. researchgate.net
Silica (B1680970) Nanoparticles: Introducing silica nanoparticles via the sol-gel method can have a significant positive impact on the dynamic, thermal, and mechanical properties of cyanate ester resins, even at very low concentrations. aip.org For instance, at 0.1 wt% silica, the glass transition temperature (Tg) and modulus increased by 50°C and 60%, respectively. aip.org Cage-like silica nanoparticles have also been explored. acs.org
Hexagonal Boron Nitride (h-BN): Hexagonal boron nitride is a promising filler for improving the thermal conductivity of cyanate ester composites while maintaining their desirable electrical insulating properties. bohrium.comacs.orgnih.gov To improve dispersion and interfacial adhesion, h-BN nanoparticles are often surface-modified. rsc.org In one study, modifying h-BN with a silane (B1218182) coupling agent and incorporating it into a BADCy matrix along with a core-shell rubber resulted in a composite with both high toughness and thermal conductivity. rsc.org The impact and flexural strengths were 2.51 and 1.79 times higher than the pure resin, respectively, and the thermal conductivity increased by 1.85 times. rsc.org
A novel approach to toughening involves the use of nanoparticles of the cyanate ester resin itself. mdpi.com In this method, pre-polymerized BADCy nanoparticles are added to the BADCy monomer matrix. mdpi.com These nanoparticles act as reaction sites, inducing and accelerating the curing of the surrounding matrix. mdpi.com
This technique essentially replaces the in-situ formation of gel particles with pre-formed nanoparticles, which can lead to an improved degree of cure. mdpi.com The addition of these nanoparticles can accelerate the formation of microgels in the prepolymer. mdpi.com From a thermodynamic and kinetic perspective, this method offers an alternative pathway for curing. researchgate.netmdpi.com
Development of Blends and Interpenetrating Polymer Networks (IPNs)
Blending BADCy with other thermosetting or thermoplastic polymers to form blends or interpenetrating polymer networks (IPNs) is a versatile strategy to tailor the final properties of the material. tandfonline.commdpi.com
The properties of polymer blends are largely dictated by the miscibility of the components and the morphology that develops during curing. kinampark.com In the case of thermoplastic-modified cyanate ester resins, the initial miscibility of the thermoplastic in the liquid cyanate ester monomer is crucial. kinampark.com
As the cyanate ester undergoes cyclotrimerization during curing, the molecular weight of the thermoset increases, leading to a decrease in the entropy of mixing. mdpi.com This change in thermodynamics drives phase separation, resulting in the formation of a multi-phase morphology. nih.govmdpi.com The extent of phase separation and the resulting morphology (e.g., particulate, co-continuous, or phase-inverted) depend on several factors, including the composition of the blend, the molecular weight of the thermoplastic, and the curing conditions. kinampark.comsci-hub.se
For instance, in semi-interpenetrating polymer networks (semi-IPNs) of thermoplastic polyimide (TPI) and BADCy, phase separation was observed to form continuous TPI phases at TPI contents of 15% and 20%. nih.gov Understanding and controlling these phase separation phenomena are key to tailoring the mechanical and thermal properties of the final blend. sci-hub.se
Synergistic Effects in Multi-component Systems
The enhancement of material properties in BADCy resins is often achieved not by a single additive, but through the synergistic interaction of multiple components. This approach allows for a balanced improvement in toughness, flame retardancy, and processing characteristics without significantly compromising the inherent desirable properties of the cyanate ester matrix.
Multi-component systems can involve the incorporation of various modifiers, including other thermosetting resins, thermoplastics, and inorganic fillers. plaschina.com.cnkinampark.com For instance, blending BADCy with epoxy resins can create hybrid networks that balance the high-temperature performance of the cyanate ester with the improved adhesion and lower cost of the epoxy. alfachemic.com The key to successful multi-component systems lies in achieving a controlled morphology, where the different phases interact to produce a toughening effect. kinampark.com
A significant area of research is the development of synergistic flame retardant systems. While BADCy resins possess inherent flame resistance, the addition of flame retardants is often necessary to meet stringent safety standards. bme.huresearchgate.net Synergistic effects are observed when different flame retardants work together to provide a greater level of fire protection than the sum of their individual contributions. taylors.edu.myresearchgate.net For example, phosphorus-based flame retardants can be combined with nitrogen-containing compounds or inorganic fillers to create a more effective charring and insulating layer upon combustion. researchgate.netmdpi.com Studies have shown that combining expandable graphite (B72142) with red phosphorus or magnesium oxide can significantly reduce the peak heat release rate and total heat release in polymer composites. bme.hu This synergy arises from the formation of a more stable and insulating char layer that hinders heat and mass transfer. bme.hutaylors.edu.my
The table below illustrates the synergistic effects of different flame retardants in a polyamide 6 (PA6) matrix, which provides insights applicable to BADCy systems.
Table 1: Synergistic Effects of Flame Retardants in a Polymer Matrix
| Flame Retardant Composition | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Limiting Oxygen Index (LOI) | UL-94 Rating |
|---|---|---|---|---|
| 5% Red Phosphorus + 5% Expandable Graphite | 21 | 28 | 26 | V-0 |
| 5% Magnesium Oxide + 5% Expandable Graphite | 27 | 37 | - | - |
Data sourced from studies on synergistic flame retardancy in polymer composites. bme.hu
Functionalization and Derivatization for Tailored Properties
Beyond simple blending, the chemical modification of BADCy resins through functionalization and the creation of novel polymer architectures offers a precise method for tailoring material properties.
Active hydrogen-containing compounds, such as phenols, can react with the cyanate groups of BADCy. This reaction introduces flexibility into the otherwise rigid triazine network, leading to improved toughness. A notable example of such a modifier is 4,4'-(Hexafluoroisopropylidene)diphenol, also known as Bisphenol AF. fishersci.casigmaaldrich.comnih.gov
The incorporation of Bisphenol AF into a BADCy resin can significantly enhance its fracture toughness. scielo.br The fluorine-containing groups in Bisphenol AF can also impart desirable properties such as reduced moisture absorption and a lower dielectric constant, which are critical for applications in microelectronics. rsc.orgdakenchem.com The reaction between the hydroxyl groups of the diphenol and the cyanate groups of BADCy leads to the formation of a co-cured network with a modified structure and, consequently, tailored properties. researchgate.net
The following table summarizes the key properties of 4,4'-(Hexafluoroisopropylidene)diphenol, highlighting its suitability as a modifier for cyanate ester resins.
Table 2: Properties of 4,4'-(Hexafluoroisopropylidene)diphenol
| Property | Value |
|---|---|
| CAS Number | 1478-61-1 |
| Molecular Formula | C15H10F6O2 |
| Molecular Weight | 336.23 g/mol |
| Key Application | Monomer in specialty polymers, cross-linking agent |
Data sourced from chemical supplier and database information. fishersci.casigmaaldrich.comnih.gov
The design of specific hybrid architectures and copolymers represents a sophisticated approach to modifying BADCy resins. plaschina.com.cnauburn.edu By creating block copolymers or interpenetrating polymer networks (IPNs), it is possible to achieve a combination of properties that are not attainable through simple blending. kinampark.comnih.gov
For example, copolymerizing BADCy with flexible polymer chains can lead to materials with significantly improved toughness. plaschina.com.cn The synthesis of copolymers allows for precise control over the morphology and the interface between the different polymer phases, which is crucial for achieving desired mechanical properties. auburn.edu Research has demonstrated that incorporating epoxy-terminated and fluorine-containing polyaryletherketone (EFPAEK) into a BADCy resin can lead to substantial improvements in flexural and impact strength, alongside a reduction in the dielectric constant. rsc.org
The table below presents data on the property enhancements achieved by modifying BADCy resin with 20 wt% of an epoxy-terminated, fluorine-containing polyaryletherketone (EFPAEK).
Table 3: Property Enhancement of BADCy Resin with EFPAEK Modification
| Property | Pure BADCy Resin | EFPAEK/BADCy Resin | Improvement (%) |
|---|---|---|---|
| Flexural Strength (MPa) | 99.5 | 131.8 | 32.5 |
| Impact Strength (kJ/m²) | 11.8 | 30.6 | 159.3 |
| Dielectric Constant (1 MHz) | 3.09 | 2.64 | -14.6 |
| Bonding Strength (MPa) | 11.6 | 22.2 | 91.4 |
Data sourced from a study on toughening cyanate ester resins. rsc.org
Advanced Characterization Techniques in 2,2 Bis 4 Cyanatophenyl Propane Research
Microscopic and Morphological Characterization
The microscopic and morphological characterization of 2,2-Bis-(4-cyanatophenyl)propane (also known as bisphenol A dicyanate or BADCy) and its derived polymers is crucial for understanding the structure-property relationships of the resulting materials. Techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray diffraction (XRD) provide valuable insights into the surface features, internal nanostructures, and crystalline nature of these materials.
Scanning Electron Microscopy (SEM) for Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at the micro-scale. In the context of this compound research, SEM is extensively used to study the morphology of the cured resin, its composites, and any incorporated micro or nanoparticles.
Research findings from SEM analysis have revealed important details about BADCy-based materials. For instance, in the development of toughened cyanate (B1221674) ester resins, SEM has been employed to observe the morphology of core-shell latex particles, such as poly(n-butyl acrylate)/poly(methyl methacrylate-co-acrylamide) (PBMAM), dispersed within the BADCy matrix. These analyses have shown that the latex particles can have a uniform distribution and consistent size, which is critical for the mechanical performance of the composite. rsc.org
Furthermore, SEM has been instrumental in characterizing BADCy resin nanoparticles. Studies have shown that while these nanoparticles may appear as micron-sized aggregates in their powdered form, they can be effectively dispersed in a solvent. mdpi.com The morphology of the fracture surfaces of cured BADCy resins and their composites, as observed by SEM, provides valuable information about the failure mechanisms, such as crack propagation and toughening effects.
Table 1: SEM Observations of this compound Based Materials
| Material System | Observed Feature | Size Range | Significance |
| BADCy Resin Nanoparticles (in powder form) | Aggregates of nanoparticles | 0.2 - 0.3 µm | Understanding the as-produced state of nanoparticles. mdpi.com |
| PBMAM Core-Shell Latex in BADCy Resin | Uniformly distributed spherical particles | Not Specified | Indicates good dispersion, crucial for toughness. rsc.org |
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. In the study of this compound, TEM is particularly useful for examining the morphology of nanoparticles and the fine details of the polymer network.
A key application of TEM in this field has been the characterization of BADCy resin nanoparticles. After dispersing the aggregated powder in a suitable solvent like ethanol, TEM analysis has revealed that the individual nanoparticles have a size range of 40 to 60 nm and are well-separated with no aggregation. mdpi.com This level of detail is crucial for understanding how these nanoparticles can act as reaction sites to induce and accelerate the curing of the BADCy matrix. mdpi.com
TEM is also used to investigate the core-shell structure of toughening agents, such as PBMAM latex particles, within the BADCy resin. rsc.org These observations confirm the intended morphology of the toughening agent, which is essential for its effectiveness. The ability to visualize these nanoscale features provides a deeper understanding of the material's structure and its impact on the final properties.
Table 2: TEM Analysis of Nanoparticles in this compound Systems
| Material System | Observed Feature | Size Range | Significance |
| Dispersed BADCy Resin Nanoparticles | Individual spherical nanoparticles | 40 - 60 nm | Confirms the nanoscale nature of the particles and their dispersion. mdpi.com |
| PBMAM Latex in BADCy Resin | Core-shell structure | Not Specified | Verifies the morphology of the toughening agent. rsc.org |
X-ray Diffraction (XRD) for Crystallinity and Packing
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of materials. It can identify crystalline phases, determine the degree of crystallinity, and provide information about the packing of polymer chains.
In the context of this compound, which is a crystalline monomer with a melting point of approximately 80°C, XRD can be used to study its crystal structure. While specific XRD studies on BADCy itself are not extensively detailed in the provided search results, the technique is fundamental in polymer science for understanding the transition from a crystalline monomer to an amorphous thermoset network upon curing. The cyclotrimerization of the cyanate ester groups leads to a highly cross-linked, amorphous polycyanurate network.
The principles of XRD are applied to study the crystallization behavior of structurally similar polymers, such as bisphenol-A polycarbonate. In such studies, wide-angle X-ray diffraction (WAXD) is used to detect the presence and development of crystallinity. uc.edu The disappearance of sharp diffraction peaks characteristic of the crystalline monomer and the appearance of a broad amorphous halo in the XRD pattern of the cured resin would signify the completion of the polymerization and the formation of the amorphous network.
Table 3: Potential XRD Analysis of this compound
| Sample State | Expected XRD Pattern | Interpretation |
| Uncured Monomer | Sharp diffraction peaks | Crystalline structure of the monomer. |
| Cured Polymer | Broad amorphous halo | Amorphous nature of the cross-linked polycyanurate network. |
Dynamic Light Scattering (DLS) for Particle Size Analysis
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in suspension or polymers in solution. wikipedia.org It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the particle size.
In research involving this compound, DLS is a valuable tool for characterizing the size of nanoparticles or latex particles used to modify the resin. For example, in the development of toughened BADCy composites, DLS has been used to measure the particle size and polydispersity index (PDI) of PBMAM core-shell latex particles. rsc.org A narrow PDI indicates a uniform particle size, which is often desirable for achieving consistent material properties.
The results from DLS provide the hydrodynamic diameter of the particles, which is the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. wikipedia.org This information is crucial for controlling the synthesis of nanoparticles and for understanding their dispersion and interaction within the cyanate ester matrix.
Table 4: DLS Applications in this compound Research
| Material System | Measured Parameter | Significance |
| PBMAM Latex in BADCy Resin | Particle size and Polydispersity Index (PDI) | To ensure uniform size and distribution of the toughening agent. rsc.org |
| Nanoparticle Suspensions | Hydrodynamic diameter | To characterize the size of nanoparticles before incorporation into the resin. |
Rheological Measurements for Processability, Viscosity Changes, and Gelation Monitoring
Rheology is the study of the flow and deformation of matter. Rheological measurements are critical in the research of this compound as they provide essential information about the processability of the resin, the changes in its viscosity during curing, and the point of gelation.
The curing of cyanate ester resins like BADCy involves a cyclotrimerization reaction that transforms the low-viscosity monomer into a solid, cross-linked network. semanticscholar.org Monitoring the rheological properties during this process is key to defining the processing window for applications such as composite manufacturing.
Kinetic models can be derived from rheological data to predict the curing behavior under different temperature profiles. netzsch.com This information is vital for optimizing cure cycles to achieve desired material properties and to minimize manufacturing defects.
Table 5: Rheological Parameters in the Curing of this compound
| Rheological Parameter | Definition | Significance in Processing |
| Viscosity (η) | Resistance to flow. | Determines the ease of processing and fiber impregnation. |
| Storage Modulus (G') | The elastic component of the material's response. | Represents the stored energy. |
| Loss Modulus (G'') | The viscous component of the material's response. | Represents the energy dissipated as heat. |
| Gel Point (G' = G'') | The point where the material transitions from a liquid to a solid. | Defines the end of the workable life of the resin. netzsch.com |
| Complex Modulus (G*) | The overall stiffness of the material. | Indicates the development of mechanical properties during cure. netzsch.com |
Degradation Mechanisms and Durability of 2,2 Bis 4 Cyanatophenyl Propane Polymers
Thermal Degradation Pathways of Polycyanurates
The thermal degradation of polycyanurates derived from 2,2-Bis-(4-cyanatophenyl)propane is a complex process that occurs at elevated temperatures, typically in an inert atmosphere. The high thermal stability of these polymers is attributed to the highly cross-linked network of thermally stable triazine rings formed during the curing process. bts.gov
The thermal decomposition of polycyanurates based on this compound is not a single-step event but rather proceeds through multiple stages. Kinetic analysis of thermogravimetric data suggests a three-stage degradation mechanism for the homopolymer of this compound. researchgate.net The initial stage of degradation, which occurs at lower temperatures, is often attributed to the scission of hydrocarbon chains and further cross-linking, with negligible mass loss. bts.gov This is followed by the primary decomposition stage at higher temperatures, which involves the breakdown of the polycyanurate network.
Kinetic studies using thermogravimetric analysis (TGA) are frequently employed to determine the kinetic parameters of these degradation stages, such as the activation energy (Ea) and the pre-exponential factor. researchgate.net These parameters provide valuable insights into the stability of the polymer and the mechanism of its decomposition. For instance, the activation energy for the thermal decomposition of polyimide resins has been shown to change across different stages of the reaction. mdpi.com
Table 1: Thermal Decomposition Data for this compound Based Polymers This table is interactive. Users can sort and filter the data by clicking on the headers.
| System | Decomposition Onset (°C) | Max Rate Temp (°C) | Residue at 800°C (%) |
|---|---|---|---|
| Anisotropic BP/B10 (2:1) | 385 | 425 | 45 |
| BP/B10 (1:1) | 375 | 415 | 38 |
| DGEBA/B10 (2:1) | 365 | 405 | 28 |
Data sourced from a study on the thermal decomposition of BADCy-based polymers.
During thermal degradation, the polycyanurate network breaks down, leading to the formation of both volatile products and a solid carbonaceous char. bts.gov Analysis of the volatile products provides crucial information about the decomposition mechanism. Techniques like pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) are used to identify the gaseous species evolved during degradation. bts.gov The major mass loss for polycyanurates typically occurs around 450°C, and this is associated with the decyclization of the triazine ring, which liberates volatile cyanate-ester decomposition products. bts.gov
The formation of a stable char is a key characteristic of polycyanurates and contributes significantly to their fire resistance. bts.gov The amount of char formed is dependent on the chemical structure of the monomer, with higher aromatic content generally leading to a higher char yield. bts.gov This char layer acts as a protective barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles. mdpi.com The solid residue after pyrolysis incorporates a significant portion of the nitrogen and oxygen from the original polymer structure. bts.gov
Thermo-oxidative Degradation
In the presence of oxygen, the degradation of polycyanurates is accelerated and follows different pathways compared to thermal degradation in an inert atmosphere. nih.gov Thermo-oxidative degradation typically occurs at lower temperatures than pure thermal decomposition. bts.gov The process is often initiated by the oxidation of susceptible parts of the polymer network. Infrared studies have revealed that thermo-oxidative degradation can involve the thermal oxidation of hydroperoxides and the formation of ketones. nih.gov
For polycyanurates, it has been suggested that thermo-oxidative degradation can proceed via the hydrolysis of the ether oxygen bond between the phenyl and triazine rings, especially in the presence of moisture, at temperatures ranging from 350°C to 420°C. bts.gov The presence of oxygen facilitates chain scission and the formation of various oxidized species, leading to a more rapid deterioration of the material's properties. Kinetic analysis of thermo-oxidative degradation can be performed using methods similar to those for thermal degradation, providing insights into the material's performance in real-world applications where it is exposed to air at elevated temperatures. uh.edu
Hydrolytic Degradation and Long-term Environmental Stability
Polycyanurates, including those derived from this compound, generally exhibit low moisture absorption due to their relatively non-polar nature. dakenchem.comresearchgate.net This characteristic contributes to their excellent dimensional stability and retention of electrical insulating properties in humid environments. However, under prolonged exposure to moisture, especially at elevated temperatures, hydrolytic degradation can occur.
The cyanate (B1221674) groups are susceptible to hydrolysis, which can lead to the formation of carbamates. This reaction can compromise the integrity of the polycyanurate network and reduce its thermal stability. Studies have shown that moisture absorption in cured dicyanate ester resins can sometimes follow a two-stage process, with an initial Fickian diffusion followed by a swelling-controlled diffusion. researchgate.net Long-term exposure to moisture can lead to the formation of voids within the polymer network due to hydrolysis. researchgate.net The rate of hydrolytic degradation is influenced by factors such as temperature, humidity, and the specific chemical structure of the polycyanurate. Despite this, cyanate esters are generally considered to have good long-term environmental stability compared to many other polymer systems. dakenchem.comdakenchem.com
Kinetic Analysis of Degradation Processes using Mathematical Models
Mathematical models are essential tools for analyzing the kinetics of polymer degradation processes. researchgate.net By applying these models to data obtained from techniques like thermogravimetric analysis (TGA), it is possible to determine key kinetic parameters, including the activation energy and the reaction order. researchgate.netresearchgate.net These parameters are crucial for understanding the degradation mechanism and predicting the material's lifetime under specific conditions.
Various mathematical models, such as the Flynn-Wall-Ozawa and Coats-Redfern methods, can be used to analyze the non-isothermal degradation data. mdpi.comrsc.org These isoconversional methods allow for the determination of the activation energy as a function of the extent of conversion, providing a more detailed picture of the complex degradation process. uh.edu For instance, a kinetic analysis of the thermal degradation of this compound homopolymer revealed that three distinct processes were required to accurately model the thermogram, suggesting a multi-step degradation mechanism. researchgate.net The application of these models is not limited to thermal degradation; they can also be used to study thermo-oxidative and hydrolytic degradation processes, providing a comprehensive understanding of the material's durability.
Applications and Future Directions in 2,2 Bis 4 Cyanatophenyl Propane Research
Advanced Composites for Aerospace and Defense
The aerospace and defense sectors demand materials that offer a combination of lightweight, high strength, and superior performance under extreme conditions. BPA-CE based composites have emerged as a key enabling technology in these fields. dakenchem.comresearchgate.net
Matrix Materials for Fiber-Reinforced Polymers (FRPs) and Filament Winding
BPA-CE is extensively used as a matrix resin for advanced fiber-reinforced polymer (FRP) composites. unilongindustry.comdakenchem.com These composites, often reinforced with glass or carbon fibers, are integral to the manufacturing of components for aerospace, automotive, and shipbuilding industries due to their high mechanical strength and hardness. dakenchem.comresearchgate.net The low shrinkage of cyanate (B1221674) ester resins during curing makes them particularly suitable for producing dimensionally stable and precise parts. dakenchem.com
In the filament winding process, BPA-CE resins are utilized to create high-performance composite structures. The process involves winding continuous fiber reinforcements impregnated with the resin onto a mandrel, followed by curing to form a rigid, lightweight component. This technique is employed in the fabrication of rocket motor casings, pressure vessels, and other aerospace structures where a high strength-to-weight ratio is paramount.
Table 1: Mechanical Properties of Modified BPA-CE Composites
| Filler Content | Unnotched Impact Strength (kJ m⁻²) | Flexural Strength (MPa) |
| 5 wt% PBMAM | 18.75 | 175 |
| 6 wt% ABN | 18.75 | 175 |
Source: rsc.org
Radome Applications
Radomes, the protective enclosures for radar antennas, require materials that are transparent to electromagnetic radiation while providing structural integrity and protection from harsh environmental conditions. sci-hub.se Cyanate ester resins, including those derived from BPA-CE, are highly suitable for radome applications due to their low dielectric constant, low dielectric loss tangent, low moisture absorption, and excellent thermal stability. sci-hub.sedakenchem.comtoraytac.com
The low outgassing properties of these resins are crucial for space-based applications, ensuring the structural integrity of the radome is maintained. dakenchem.com Research has demonstrated that composites made from polyetherimide (PEI)-toughened bisphenol E cyanate ester resin and E-glass fabrics exhibit high-temperature capability (Tg: 280–290 °C) and broadband radar transparency. acs.orgsci-hub.se These materials show excellent transmission characteristics in the C, X, and Ku bands, which are critical for modern aviation radar systems. acs.orgsci-hub.se
Furthermore, the development of cyanate ester-based composites with enhanced impact resistance is a key area of research for radomes on high-speed aircraft, which are susceptible to bird strikes and other impacts. acs.orgsci-hub.se
Electronic and Electrical Components
The electronics industry continually seeks materials that can meet the demands of higher frequencies, increased power densities, and miniaturization. BPA-CE based resins offer a compelling combination of electrical, thermal, and mechanical properties for these applications. dakenchem.compolymerinnovationblog.com
Printed Circuit Boards (PCBs) and Electronic Substrates
BPA-CE is a foundational material in the production of high-performance printed circuit boards (PCBs) and electronic substrates, particularly for high-frequency applications. dakenchem.comijiwei.com Its low dielectric constant (Dk) and low dissipation factor (Df) are critical for ensuring signal integrity and minimizing signal loss at high frequencies, making it superior to traditional FR-4 epoxy resins in demanding applications. dakenchem.comelectronics.org
These resins are used in the fabrication of high-frequency circuit boards for mobile phones, computers, satellite communications, and radar systems. dakenchem.com The excellent thermal stability of BPA-CE allows PCBs to withstand the high temperatures associated with lead-free soldering and the operational heat generated by high-power components. marketresearchintellect.comdakenchem.com Blends of BPA-CE with other resins, such as bismaleimide (B1667444) and epoxy, are common in the industry to create laminates with tailored properties for specific applications. polymerinnovationblog.com
Table 2: Dielectric Properties of Various Resin Types
| Resin Type | Dielectric Constant (Dk) Range | Dissipation Factor (Df) Range |
| Brominated Bisphenol A Epoxy | 3.5 – 3.6 | 0.0200 – 0.0250 |
| Dicyclopentadiene Cyanate Ester | 2.70 – 2.80 | 0.0040 – 0.0050 |
| Bisphenol A Benzoxazine | 3.00 – 3.15 | 0.0060 – 0.0100 |
Source: electronics.org
Electrical Insulation Materials
The high dielectric strength and excellent thermal stability of BPA-CE make it an ideal material for electrical insulation applications. dakenchem.com It is used in the encapsulation of electronic components, providing protection from moisture, chemicals, and mechanical stress while ensuring reliable electrical isolation. dakenchem.com The ability of these materials to maintain their insulating properties at elevated temperatures is crucial for the longevity and performance of electronic devices.
Research has explored the use of cyanate ester/epoxy resin blends for the insulation of superconducting magnets, where resistance to radiation and performance at cryogenic temperatures are critical. researchgate.net The addition of fillers like hexagonal boron nitride (h-BN) to cyanate ester resins can further enhance thermal conductivity, aiding in heat dissipation while maintaining excellent electrical insulation. scispace.com
High-Performance Adhesives and Coatings
The inherent properties of BPA-CE resins, such as strong adhesion, high-temperature resistance, and chemical resistance, make them valuable components in high-performance adhesives and coatings. unilongindustry.comdakenchem.comdakenchem.com
As adhesives, they are used for bonding metals, glass, and plastics in industries like automotive manufacturing and shipbuilding. dakenchem.com Cyanate ester-based film adhesives are specifically formulated for applications requiring low moisture absorption and low dielectric constant, providing strong and tough bonds for solid, honeycomb, or foam core structures at high temperatures. toraytac.com
In coatings, BPA-CE resins offer excellent protection against corrosion and harsh environmental conditions. dakenchem.com They can be used alone or blended with other resins like epoxy to enhance properties such as toughness and durability. dakenchem.com Research has shown that graphene oxide-doped cyanate ester coatings provide robust corrosion protection in high-temperature marine environments. acs.org The versatility of these resins allows for the development of coatings tailored for specific demanding applications, including those in the aerospace and energy sectors. dakenchem.com
Porous Materials and Foams
The development of porous materials and foams from 2,2-Bis-(4-cyanatophenyl)propane represents a significant area of research, driven by the demand for lightweight structural materials with excellent thermal and mechanical properties. The conversion of this monomer into a highly cross-linked polycyanurate network provides a robust matrix for creating cellular structures. These foams are typically produced by introducing a foaming agent into the resin before or during the curing process.
Research into cyanate ester cellular foams has demonstrated their superior compressive properties compared to foams made from other thermosetting polymers. For instance, studies using azodicarbonamide (B1663908) as a foaming agent have successfully produced cyanate ester foams with varying densities. The concentration of the foaming agent is a critical parameter, directly influencing the foam's density and, consequently, its mechanical performance. The compressive strength and modulus of these foams are generally found to be directly proportional to their density.
While direct data on foams made exclusively from this compound is specific to individual research studies, the properties of the closely related polyisocyanurate (PIR) foams, which also feature a rigid thermoset structure, provide insight into their potential characteristics. PIR foams are known for their use as core materials in composites, offering excellent thermal insulation, good compressive strength, and resistance to water and chemicals. fibreglast.comyoutube.com
Table 1: Typical Properties of Polyisocyanurate (PIR) Foams
| Property | Value | Significance |
|---|---|---|
| Density | 2 lb/ft³ (approx. 32 kg/m³) | Lightweight nature is crucial for applications in aerospace and transportation. fibreglast.com |
| Compressive Strength | Good | Contributes to the structural integrity of composite sandwich panels. fibreglast.com |
| Thermal Insulation (R-value) | ~7-8 per inch | High thermal resistance makes it suitable for insulation applications. medium.com |
| Service Temperature | -60°F to 300°F (-51°C to 149°C) | Wide operating temperature range allows for use in diverse environments. youtube.com |
| Cell Structure | Closed-cell | Resists water, oil, and gasoline absorption, enhancing durability. fibreglast.comyoutube.com |
These foams can be easily shaped and are compatible with various resin systems, including epoxy and polyester, making them versatile for creating functional, moldless parts and sandwich core structures. fibreglast.comyoutube.com
Emerging Applications and Unexplored Research Avenues
The intrinsic properties of polycyanurate networks derived from this compound make them a candidate for several cutting-edge technologies.
The field of smart materials, which respond to external stimuli, offers a promising frontier for polycyanurate resins. The excellent processability and compatibility of this compound with various fillers allow for its use as a high-performance matrix for creating multifunctional nanocomposites. mdpi.com By embedding functional materials such as piezoelectric ceramics (like lead zirconate titanate), shape-memory alloys, or conductive nanoparticles (like carbon nanotubes or graphene) within the polycyanurate matrix, it is possible to develop materials with integrated sensing and actuating capabilities. mdpi.comunl.edu
For example, the high thermal stability and mechanical robustness of the polycyanurate network can protect delicate sensor components in harsh environments, such as those encountered in automotive under-the-hood applications or aerospace systems. The development of nanocomposite sensors where the polymer matrix is filled with metal or metal oxide nanoparticles is an active area of research. mdpi.com Future work could focus on optimizing the dispersion of these nanofillers within the this compound resin to create highly sensitive and durable strain sensors, chemical sensors, or thermal sensors.
An emerging and largely unexplored area is the application of this compound in the biomedical field. The development of biocompatible materials for medical devices, particularly for implantable systems, is a critical area of medical research. vaupell.com Resins used in such applications must be non-toxic and, in many cases, bioabsorbable, degrading into harmless byproducts over time. vaupell.com3dresyns.com
While materials like Polylactic Acid (PLA) and Polycaprolactone (PCL) are more established in this area, there is potential to engineer polycyanurate resins for biomedical use. vaupell.comresearchgate.net Research could focus on modifying the structure of this compound or copolymerizing it with other monomers to enhance biocompatibility and control degradation rates. Such modified resins could be used in 3D printing to fabricate customized medical devices, tissue engineering scaffolds, or controlled drug delivery systems. 3dresyns.comresearchgate.net The high mechanical strength of polycyanurates could be advantageous for creating durable orthopedic implants that support tissue regeneration before being safely absorbed by the body.
The telecommunications and data processing industries require advanced materials for creating integrated optical components. Polycyanurate ester resins derived from this compound are emerging as highly promising candidates for these applications. spiedigitallibrary.orgresearchgate.net Research has shown that these materials possess a unique combination of properties that are ideal for use in integrated optics. spiedigitallibrary.org
Key attributes include:
Low Optical Loss: They exhibit very low signal loss at key telecommunication wavelengths, such as 1550 nm. spiedigitallibrary.orgresearchgate.net
Low Birefringence: This ensures that the polarization of light is maintained as it travels through the material, which is critical for high-fidelity signal transmission. spiedigitallibrary.orgresearchgate.net
High Thermal Stability: The ability to withstand high temperatures is essential during the manufacturing and operation of optical devices. spiedigitallibrary.org
Low Dielectric Constant: This property is beneficial for high-frequency electronic applications that are often integrated with optical components. spiedigitallibrary.org
These characteristics make polycyanurate resins a viable and potentially more cost-effective alternative to traditional silica-based materials for manufacturing optical waveguides, multiplexers, optical switches, and other essential components of optical networks. spiedigitallibrary.orgresearchgate.net
Challenges and Opportunities in this compound Science and Engineering
The opportunities for this compound, however, are vast. The inherent properties of the resulting polycyanurate network—high glass transition temperature, superior mechanical strength, low dielectric loss, and excellent dimensional stability—make it an enabling material for next-generation technologies. Its use in high-performance composites for the aerospace and electronics industries is already well-established. researchgate.net Furthermore, the growing global market for specialty chemicals, including its use as an intermediate in pharmaceuticals, presents significant economic opportunities. archivemarketresearch.com The emerging applications in integrated optics and the unexplored potential in the biomedical field represent exciting new avenues for research and development that could drive future growth. spiedigitallibrary.orgresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 2,2-Bis-(4-cyanatophenyl)propane, and how can purity be validated?
The synthesis typically involves the reaction of bisphenol A derivatives with cyanogen bromide under controlled alkaline conditions. Key impurities include unreacted precursors or partially cyanated byproducts. To validate purity, use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 280 nm, complemented by Fourier-transform infrared spectroscopy (FTIR) to confirm the absence of hydroxyl groups (indicative of incomplete cyanate formation) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
Q. How can thermal stability and curing behavior be analyzed for this compound?
Use thermogravimetric analysis (TGA) to assess decomposition onset (typically >300°C in nitrogen) and differential scanning calorimetry (DSC) to identify exothermic curing peaks (150–250°C). Isothermal curing studies at 180°C can quantify reaction kinetics via time-to-gelation measurements .
Advanced Research Questions
Q. What computational models predict the gelation behavior of polycyanurate networks derived from this compound?
The Macosko-Miller recursive method models network formation by tracking the probability of intramolecular cyclization vs. intermolecular crosslinking. Experimental gelation thresholds (e.g., 60–70% conversion) often deviate from theoretical predictions due to steric hindrance and solvent effects. Adjustments using Flory-Stockmayer theory with cycle-forming corrections improve accuracy .
Q. How do intramolecular cyclization and steric effects influence crosslinking density in polycyanurate networks?
Intramolecular cycles reduce effective crosslinking, lowering the glass transition temperature (Tg) and mechanical strength. To mitigate this:
Q. What strategies resolve discrepancies between experimental and theoretical gelation data?
Discrepancies arise from assumptions in ideal network models. Address this by:
Q. How does the compound’s structure affect its performance in high-temperature composites?
The rigid aromatic backbone enhances thermal stability but increases brittleness. Strategies for optimization include:
- Co-polymerization: Blend with aliphatic cyanates to improve toughness.
- Nanocomposites: Incorporate silica nanoparticles (5–10 wt%) to enhance fracture resistance. Evaluate via TGA (char yield >70% at 800°C) and flexural strength testing (ASTM D790) .
Methodological Notes
- Data Contradictions: highlights discrepancies between predicted and observed gelation thresholds. Resolve by integrating experimental rheological data into computational models.
- Safety in Handling: While not commercial-focused, researchers should note flammability risks during curing (exothermic peaks >200°C) and use inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
